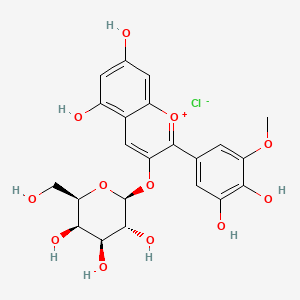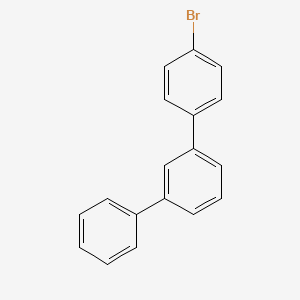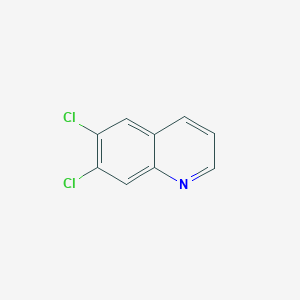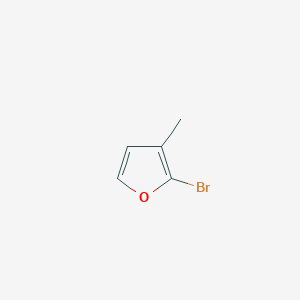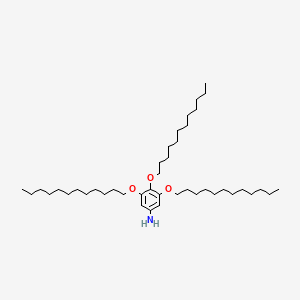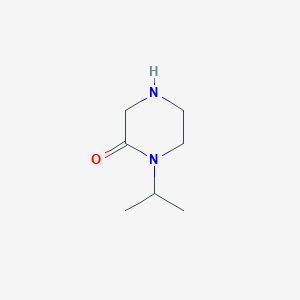
ZINC trifluoroacetate
概要
説明
Zinc trifluoroacetate (Zn(CF3CO2)2) is an important inorganic compound with a wide range of applications in both scientific research and industrial applications. It is a white crystalline solid, soluble in water and other polar solvents. Zinc trifluoroacetate is an effective catalyst for the synthesis of organic compounds and can also be used as a reagent for the synthesis of metal complexes. In addition, it is widely used as an analytical reagent in the determination of metals and other trace elements.
科学的研究の応用
Zn(CF3COO)2⋅xH2O Zn(CF_3COO)_2 \cdot xH_2O Zn(CF3COO)2⋅xH2O
, is a versatile compound used in various scientific research applications. Below is a comprehensive analysis of six distinct applications, each detailed in its own section.Catalysis in Organic Synthesis
Zinc trifluoroacetate: acts as a catalyst in organic synthesis, particularly in reactions that require the transfer of fluorine atoms or the introduction of trifluoroacetate groups . Its ability to facilitate these reactions makes it valuable for synthesizing complex organic molecules with specific functional groups.
Material Science Research
In material science, zinc trifluoroacetate is utilized to create advanced materials with unique properties. It’s used in the synthesis of metal-organic frameworks (MOFs), which are porous structures that can be applied in gas storage, separation technologies, and catalysis .
Proteomics Research
This compound is also significant in proteomics research. It serves as a biochemical tool for protein characterization and modification, aiding in the understanding of protein structures and functions .
Polymerization Processes
Zinc trifluoroacetate: is involved in polymerization processes. It can act as an initiator or a catalyst in the formation of polymers, which are essential for creating plastics, resins, and other synthetic materials .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of pharmaceuticals that contain fluorine atoms. Fluorinated compounds often have enhanced biological activity and stability, making them desirable in drug development .
Nanotechnology
Lastly, zinc trifluoroacetate finds applications in nanotechnology. It’s used in the preparation of zinc oxide nanoparticles, which have applications in electronics, sensors, and as antibacterial agents .
Safety and Hazards
特性
IUPAC Name |
zinc;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWRGCXUWPSGY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568587 | |
| Record name | Zinc bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC trifluoroacetate | |
CAS RN |
21907-47-1 | |
| Record name | Zinc bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of zinc trifluoroacetate in biological research?
A1: Zinc trifluoroacetate (Zn(TFA)2) has shown promise as a key component in a novel tissue fixative for molecular pathology. This zinc-based fixative (Z7) demonstrates superior preservation of DNA, RNA, and proteins compared to standard formalin fixation []. This improved preservation allows for downstream analysis such as PCR, RT-PCR, and even 2D gel electrophoresis [].
Q2: How does zinc trifluoroacetate contribute to the effectiveness of the Z7 fixative?
A2: While the exact mechanism is not fully elucidated in the provided research, zinc-based fixatives, including those containing zinc trifluoroacetate, are known to preserve tissue morphology and improve nucleic acid integrity. This is likely due to zinc ions crosslinking biomolecules, preventing their degradation [].
Q3: Beyond biological applications, what other uses does zinc trifluoroacetate have?
A3: Zinc trifluoroacetate is a versatile compound in chemistry. It can be used to synthesize coordination polymers with interesting structures, as demonstrated by its complexation with 1,3-bis(4-pyridyl)propane to form a 2D-layered structure []. Additionally, it plays a crucial role in the construction of nonaqueous rechargeable zinc-ion batteries [].
Q4: How does the structure of ligands interacting with zinc trifluoroacetate affect the resulting complexes?
A4: The coordination behavior of zinc trifluoroacetate is influenced by the ligand structure. Research on bis(tripodal) diamide ligands highlights the impact of deprotonation on the coordination mode []. Depending on the protonation state and the presence of other metal ions, zinc trifluoroacetate can form di-, tri-, and tetranuclear complexes with varying coordination geometries around the zinc centers [].
Q5: Are there any analytical techniques particularly useful for studying zinc trifluoroacetate and its complexes?
A5: Various analytical techniques can be employed to characterize zinc trifluoroacetate and its complexes. For instance, single-crystal X-ray diffraction is valuable for determining the solid-state structures of the complexes []. Additionally, spectroscopic methods like luminescence spectroscopy can be used to investigate the properties of zinc trifluoroacetate-containing materials, for example, in studying poly(methyl methacrylate)/ZnS:Eu(III),Tb(III) composites [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


